(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate is a chemical compound with the molecular formula C7H10N2O.H2O4S and a molecular weight of 236.25 g/mol. It is known for its unique structure, which includes both ammonium and hydroxyphenyl groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate typically involves the reaction of 3-methyl-2-hydroxyaniline with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of sulfuric acid to a solution of 3-methyl-2-hydroxyaniline, followed by purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Amino-3-methyl-2-hydroxyphenyl)ammonium sulphate
- (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium chloride
- (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium nitrate
Uniqueness
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
94349-42-5 |
---|---|
Molekularformel |
C7H12N2O5S |
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
2,4-diamino-6-methylphenol;sulfuric acid |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-4-2-5(8)3-6(9)7(4)10;1-5(2,3)4/h2-3,10H,8-9H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
XBKYCJUEELIJNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.